trans-2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol
Overview
Description
Trans-2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of β-dipeptides and β-amino acid oligomers, highlighting its versatility in generating structurally unique peptides. For instance, it served as a precursor in the stereodivergent syntheses of bis(cyclobutane) β-dipeptides, marking the first reported β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002). This showcases its contribution to expanding the chemical space of peptide mimetics and enhancing the diversity of molecular scaffolds available for further biological and pharmacological investigations.
Structural and Conformational Studies
The compound has also been a subject of interest in structural and conformational studies of peptides. It played a crucial role in the development of constrained peptides with defined secondary structures, such as the discovery that hexamer and octamer oligomers of trans-2-aminocyclobutane carboxylic acid preferentially fold into a well-defined 12-helical conformation in both solution and solid states (Fernandes et al., 2010). These findings are significant for the design of peptidomimetics with specific biological functions, as they provide insights into how constrained amino acids influence peptide folding and stability.
Contribution to Stereoselective Synthesis
Additionally, the compound has implications in the stereoselective synthesis of amino acids and peptides. The research demonstrated the efficient synthesis and resolution of cis- and trans-stereoisomers, contributing to the field of chiral chemistry and enabling the exploration of the biological relevance of stereochemistry in bioactive compounds (Baldwin & Burrell, 2000). Such stereoselective approaches are fundamental in drug discovery, as the biological activity of chiral drugs can significantly differ between enantiomers.
Properties
IUPAC Name |
(1R,2R)-2-(2-methoxyanilino)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11-5-3-2-4-9(11)12-8-6-7-10(8)13/h2-5,8,10,12-13H,6-7H2,1H3/t8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMNVFNQMICZJN-PSASIEDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N[C@@H]2CC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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